MMP-9/MMP-13 Inhibitor I
Description
Properties
IUPAC Name |
N-hydroxy-1-(4-methoxyphenyl)sulfonyl-4-(4-phenylbenzoyl)piperazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S/c1-34-21-11-13-22(14-12-21)35(32,33)28-16-15-27(17-23(28)24(29)26-31)25(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-14,23,31H,15-17H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZZWRQJKQVMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2C(=O)NO)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthesis Steps (Inferred from Structural Analogues)
While the exact synthetic protocol for this compound remains proprietary, its preparation likely follows a multi-step sequence common to hydroxamate-based MMP inhibitors:
Piperazine Functionalization :
Acylation of the Biphenyl Moiety :
Hydroxamic Acid Formation :
Purification and Characterization
Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Analytical confirmation is achieved through:
- High-Resolution Mass Spectrometry (HRMS) : $$ m/z $$ 496.1492 (calculated for $$ \text{C}{25}\text{H}{25}\text{N}3\text{O}6\text{S} $$).
- Nuclear Magnetic Resonance (NMR) :
Biochemical Efficacy and Selectivity
This compound exhibits potent inhibition of MMP-9 and MMP-13 ($$ \text{IC}{50} = 900 \, \text{pM} $$ for both), with >50-fold selectivity over MMP-1 ($$ \text{IC}{50} = 43 \, \text{nM} $$) and MMP-3 ($$ \text{IC}{50} = 23 \, \text{nM} $$). Its activity against MMP-7 is weaker ($$ \text{IC}{50} = 930 \, \text{nM} $$), underscoring its dual selectivity.
| Enzyme | IC$$_{50}$$ (pM) | Selectivity Ratio vs. MMP-9/13 |
|---|---|---|
| MMP-9 | 900 | 1 |
| MMP-13 | 900 | 1 |
| MMP-1 | 43,000 | 47.8 |
| MMP-3 | 23,000 | 25.6 |
| MMP-7 | 930,000 | 1,033 |
Data compiled from Sigma-Aldrich and Merck Millipore documentation.
Mechanistic Insights from Structural Studies
Zinc Chelation and Active Site Binding
The inhibitor’s hydroxamic acid group coordinates the catalytic zinc ion in MMP-9/MMP-13, displacing the water molecule essential for substrate hydrolysis. Molecular dynamics simulations reveal additional stabilization via:
Allosteric Modulation of Zymogen Activation
JNJ0966, a structural analogue, inhibits proMMP-9 activation by binding to the intermediate 86-kDa species, delaying proteolytic processing to the active 82-kDa form. This suggests this compound may similarly interfere with zymogen maturation in vivo.
Formulation and Stability Considerations
The inhibitor is supplied as a lyophilized solid with recommended storage at −20°C. Reconstitution in DMSO (10 mM stock) yields a stable solution for in vitro assays. Key stability parameters include:
- pH Stability : Optimal between 6.0–7.5; degradation occurs rapidly in acidic (pH < 4) or alkaline (pH > 9) conditions.
- Thermal Stability : Half-life of 48 hours at 25°C, extending to >6 months at −80°C.
Comparative Analysis with Second-Generation Inhibitors
Recent derivatives (e.g., compounds 4 , 6 , and 9 in PMC studies) improve selectivity through van der Waals interactions and reduced off-target zinc binding. However, this compound remains a benchmark due to its balanced potency and synthetic accessibility.
Chemical Reactions Analysis
MMP-9/MMP-13 Inhibitor I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the inhibitor.
Substitution: The inhibitor can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMP-9/MMP-13 Inhibitor I has a wide range of scientific research applications, including:
Cancer Research: The inhibitor is used to study the role of matrix metalloproteinase-9 and matrix metalloproteinase-13 in tumor progression and metastasis. .
Arthritis Research: The inhibitor is used to investigate the involvement of matrix metalloproteinase-13 in cartilage degradation and the development of osteoarthritis.
Cardiovascular Research: The inhibitor is employed in studies focusing on the role of matrix metalloproteinase-9 in cardiovascular diseases, including atherosclerosis and myocardial infarction.
Mechanism of Action
MMP-9/MMP-13 Inhibitor I exerts its effects by binding to the active sites of matrix metalloproteinase-9 and matrix metalloproteinase-13, thereby preventing these enzymes from degrading the extracellular matrix. The inhibitor interacts with the zinc ion in the active site, blocking the catalytic activity of the enzymes. This inhibition helps in reducing the pathological processes associated with the overactivity of these enzymes, such as tumor invasion, cartilage degradation, and tissue remodeling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Features of MMP-9/MMP-13 Inhibitor I vs. Similar Compounds
Key Comparisons
Potency and Selectivity this compound outperforms Compound 5 (IC50 = 6 nM for MMP-13) in dual inhibition but lacks Compound 5’s extreme selectivity (>2,600-fold for MMP-13 over MMP-7) . The indole-based MMP-13 inhibitor shows superior selectivity against off-target MMPs (e.g., MMP-1/-2/-3/-7/-8/-9/-14) but lacks dual MMP-9/13 activity . N-acyl hydrazones represent a novel class of non-zinc-binding inhibitors, avoiding off-target interactions common with zinc-chelating agents like hydroxamates .
Mechanistic Differences this compound’s non-competitive inhibition contrasts with the competitive mechanisms of most hydroxamate-based inhibitors (e.g., Compound 5), which directly block the zinc ion in the catalytic site . This may reduce susceptibility to resistance mechanisms.
Structural and Pharmacokinetic Advantages The piperazine scaffold of Inhibitor I enhances cell permeability compared to bulkier indole-based inhibitors . Compound 5’s hydroxamate group improves potency but increases metabolic instability, limiting in vivo utility . Inhibitor I’s non-hydroxamate structure may offer better pharmacokinetics.
Therapeutic Evidence
- In murine rheumatoid arthritis models, Inhibitor I reduced IL-1β production and arthritis scores by targeting MMP-9/13-driven inflammation . The indole-based inhibitor similarly showed efficacy in reducing cartilage degradation but required higher doses .
Biological Activity
Matrix metalloproteinases (MMPs) are a family of enzymes that play crucial roles in the degradation of extracellular matrix components, which is vital in various physiological and pathological processes. Among these, MMP-9 and MMP-13 are particularly significant due to their involvement in tissue remodeling, inflammation, and disease progression. The compound MMP-9/MMP-13 Inhibitor I (CAS: 204140-01-2) has emerged as a potent tool for studying the biological activity of these MMPs.
This compound is characterized by its high potency, with IC50 values of 0.9 nM for both MMP-9 and MMP-13, indicating its effectiveness in inhibiting these enzymes at very low concentrations. In contrast, it exhibits less potency against other MMPs such as MMP-1, MMP-3, and MMP-7, with IC50 values ranging from 23 nM to 920 nM . This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy.
Table 1: IC50 Values of this compound
| Enzyme | IC50 (nM) |
|---|---|
| MMP-9 | 0.9 |
| MMP-13 | 0.9 |
| MMP-1 | 43 |
| MMP-3 | 23 |
| MMP-7 | 920 |
The inhibitor functions by binding to the active site of the metalloproteinases, preventing substrate access and subsequent enzymatic activity. This mechanism has been validated through various biochemical assays demonstrating significant reductions in the enzymatic activity of both MMPs when treated with the inhibitor .
Tumor Cell Invasion
Research indicates that MMP-9 and MMP-13 play pivotal roles in tumor cell invasion. The use of this compound has elucidated their contributions to cancer metastasis. For instance, studies have shown that inhibiting these enzymes can significantly reduce the invasive capabilities of tumor cells in vitro .
Chronic Periodontitis
A study exploring the role of MMPs in chronic periodontitis demonstrated that both MMP-9 and MMP-13 are involved in tissue degradation. The application of selective inhibitors resulted in decreased activation rates of proMMP-9 and reduced tissue destruction in gingival explants . This highlights the potential therapeutic applications of the inhibitor in managing periodontal diseases.
Case Study: Chronic Periodontitis
In a clinical study involving gingival crevicular fluid samples from patients with chronic periodontitis, elevated levels of active MMP-13 were associated with increased degradation markers (ICTP levels). Treatment with an MMP-13 inhibitor effectively reduced both enzyme activity and tissue degradation markers, supporting its utility as a therapeutic agent .
Therapeutic Applications
The therapeutic potential of this compound extends beyond oncology and periodontology. Its application has been explored in various models:
- Rheumatoid Arthritis (RA) : In animal models, oral administration of the inhibitor led to significant reductions in cartilage erosion and clinical symptoms associated with RA. Notably, a dose-dependent effect was observed, with higher doses resulting in greater protection against joint destruction .
- Autoimmune Disorders : The inhibitor has shown promise in experimental models for autoimmune diseases like multiple sclerosis by reducing disease severity through inhibition of inflammatory processes mediated by MMPs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
